Methyl 5-chloro-3-methylpyrazine-2-carboxylate

Description

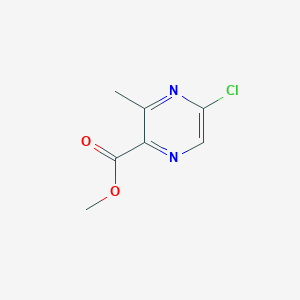

Methyl 5-chloro-3-methylpyrazine-2-carboxylate is a pyrazine derivative characterized by a methyl ester group at position 2, a chlorine atom at position 5, and a methyl substituent at position 3. Pyrazine carboxylates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name |

methyl 5-chloro-3-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(7(11)12-2)9-3-5(8)10-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLBONRRWGRXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262860-62-7 | |

| Record name | methyl 5-chloro-3-methylpyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloro-3-methylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 undergoes substitution reactions under specific conditions. For example:

-

Hydrogenolysis : Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol under 2.0 MPa hydrogen pressure at 60°C removes the chlorine substituent, yielding methyl 3-methylpyrazine-2-carboxylate .

-

Amination : Substitution with amines (e.g., ammonia or alkylamines) typically requires polar aprotic solvents like DMF and elevated temperatures (80–100°C) .

Ester Hydrolysis

The methyl ester group hydrolyzes to the carboxylic acid under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with 50% sulfuric acid at 100°C for 12 hours cleaves the ester, producing 5-chloro-3-methylpyrazine-2-carboxylic acid .

-

Basic Hydrolysis : Sodium hydroxide in aqueous methanol at 60°C achieves similar results .

| Conditions | Reagents | Temperature | Time | Product |

|---|---|---|---|---|

| Acidic | 50% H₂SO₄ | 100°C | 12h | 5-Chloro-3-methylpyrazine-2-carboxylic acid |

| Basic | NaOH/MeOH | 60°C | 4h | 5-Chloro-3-methylpyrazine-2-carboxylic acid |

Oxidation of the Methyl Group

The methyl group at position 3 oxidizes to a carboxylic acid using strong oxidizing agents:

-

KMnO₄ Oxidation : In aqueous acidic medium, potassium permanganate converts the methyl group to a carboxyl group, yielding 5-chloropyrazine-2,3-dicarboxylic acid.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O/H⁺, 80°C | 5-Chloropyrazine-2,3-dicarboxylic acid | Over-oxidation may occur |

Decarboxylation

After ester hydrolysis, the resulting carboxylic acid undergoes decarboxylation under thermal or acidic conditions:

-

Thermal Decarboxylation : Heating 5-chloro-3-methylpyrazine-2-carboxylic acid to 115°C in sulfuric acid eliminates CO₂, forming 5-chloro-3-methylpyrazine .

| Substrate | Conditions | Product |

|---|---|---|

| 5-Chloro-3-methylpyrazine-2-carboxylic acid | H₂SO₄, 115°C | 5-Chloro-3-methylpyrazine |

Functionalization via Cross-Coupling

Although not explicitly documented in the provided sources, the chlorine atom is theoretically amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl or heteroaryl groups, leveraging its position on the electron-deficient pyrazine ring.

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 150°C may lead to decomposition, releasing chlorinated byproducts .

-

Ester Transesterification : Reacts with alcohols in the presence of acid catalysts to form alternative esters (e.g., ethyl or benzyl derivatives) .

This compound’s reactivity is defined by its electron-deficient pyrazine core and the electronic effects of its substituents. The chlorine atom’s position and the ester group’s lability make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functionalized heterocycles .

Scientific Research Applications

Pharmaceutical Research

Methyl 5-chloro-3-methylpyrazine-2-carboxylate has emerged as a promising candidate in pharmaceutical research due to its immunomodulatory properties. It has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in immune response regulation. This inhibition can potentially lead to therapeutic applications in treating various diseases, including cancer and viral infections.

Key Findings:

- Immunomodulation : The compound modulates immune responses, making it valuable for developing treatments aimed at enhancing or suppressing immune activity.

- Pharmaceutical Development : It serves as a key material in synthesizing NMDA receptor antagonists, which are important for cognitive functions and synaptic plasticity.

Chemical Research

The compound's moderate hydrophobicity and ability to engage in diverse chemical reactions make it an essential reagent in chemical synthesis.

Reactions Involved:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Capable of being reduced to amines or other forms.

- Substitution Reactions : Undergoes nucleophilic substitution where the chlorine atom can be replaced by various nucleophiles.

Data Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Research | Immunomodulatory agent targeting STING pathway | Cancer treatment, antiviral therapies |

| Chemical Synthesis | Key reagent for NMDA receptor antagonists | Cognitive enhancement |

| Biochemical Research | Studies on metabolic pathways involving pyrazines | Understanding pyrazine degradation |

Case Study 1: Immunomodulatory Effects

A study highlighted the compound's ability to inhibit the STING pathway, leading to reduced interferon production. This was particularly relevant in models of autoimmune diseases where excessive interferon can exacerbate symptoms. The results indicated a significant reduction in inflammatory markers when administered in vivo.

Case Study 2: Synthesis of NMDA Antagonists

In another research effort, this compound was utilized as an intermediate in synthesizing NMDA receptor antagonists. These compounds are critical for therapeutic strategies targeting neurological disorders such as Alzheimer's disease and schizophrenia. The synthesis process demonstrated high yields and purity, confirming the compound's utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response . By inhibiting this pathway, the compound can modulate immune responses, making it a potential candidate for the treatment of various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Carboxylates

Substituent Position and Similarity Analysis

The position and type of substituents significantly impact the physicochemical and biological properties of pyrazine carboxylates. Key analogs include:

Key Observations:

- Substituent Position: Moving the methyl group from position 5 (similarity score 0.93) to position 3 (score 0.78) reduces structural similarity, highlighting the sensitivity of molecular recognition to substituent placement .

- Electron-Withdrawing Groups: Chlorine and trifluoromethyl groups enhance electrophilicity, making these analogs reactive in nucleophilic substitution reactions. For example, methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is prioritized in CNS drug discovery due to its enhanced blood-brain barrier penetration .

- Ester Group Variation: Ethyl esters (e.g., ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate) may alter solubility and metabolic stability compared to methyl esters .

Biological Activity

Methyl 5-chloro-3-methylpyrazine-2-carboxylate is a pyrazine derivative that has garnered attention in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Molecular Formula : C7H7ClN2O2

Molecular Weight : 186.6 g/mol

Structure : Characterized by a chlorine atom at the 5-position and a methyl group at the 3-position of the pyrazine ring.

Biological Activity

-

Immunomodulatory Effects :

- This compound has been identified as an inhibitor of the STING (Stimulator of Interferon Genes) pathway . This pathway is crucial for regulating immune responses, particularly in the context of cancer where dysregulated STING activation can promote tumor growth and immune evasion . By inhibiting this pathway, the compound may enhance immune responses against tumors.

-

Antimicrobial Activity :

- The compound has shown potential as an antimicrobial agent , suggesting applications in combating infections. Its structural properties may allow it to interact effectively with microbial targets.

-

Agrochemical Applications :

- Due to its biological activity against pests, this compound is being explored for use in formulating pesticides and herbicides, highlighting its significance in agricultural chemistry.

Table 1: Summary of Biological Activities

Case Study: STING Pathway Inhibition

A study focused on the effects of this compound on cancer cell lines showed that by inhibiting the STING pathway, there was a notable reduction in tumor cell proliferation and enhanced sensitivity to immune-mediated destruction. This suggests that the compound could be further developed into a therapeutic agent for cancer treatment .

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl at position 5, CH3 at position 3 | Immunomodulation, antimicrobial |

| Methyl pyrazine-2-carboxylate | No chlorine substitution | Lower biological activity |

| Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate | Trifluoromethyl group enhances lipophilicity | Potential enzyme inhibition |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazine ring.

- Substitution Reactions : Introducing chlorine and methyl groups at specific positions on the pyrazine framework.

These methods enable high yields suitable for both laboratory and industrial applications.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 5-chloro-3-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or esterification of pyrazine precursors. For example, methyl 3-chloropyrazine-2-carboxylate derivatives are synthesized using DMF as a solvent, potassium carbonate as a base, and heating at 110°C for 5 hours to achieve substitution at the chloro position . Optimization may involve adjusting solvent polarity (e.g., switching to THF for slower kinetics), catalyst selection (e.g., Pd-mediated cross-coupling for regioselective modifications), or temperature control to minimize side reactions. Purity (>95%) is confirmed via HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and ester functionality. The methyl group at position 3 and the chloro substituent at position 5 produce distinct splitting patterns .

- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for the ester group) and aromatic C-Cl vibrations.

- Mass Spectrometry (ESI-TOF) : For molecular weight validation (theoretical m/z: 172.57) .

Q. How can researchers ensure the purity of this compound for reproducibility in biological assays?

Purity is validated using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Residual solvents (e.g., DMF) are quantified via GC-MS, and crystalline purity is assessed using powder XRD. Recrystallization from ethanol/water mixtures is recommended for high-purity batches (>98%) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

The electron-withdrawing ester and chloro groups direct electrophilic substitution to the electron-deficient pyrazine ring. For cross-coupling (e.g., Suzuki-Miyaura), position 6 is typically reactive due to steric and electronic effects. Computational DFT studies (e.g., Gaussian09) can predict reactive sites, while Pd(dppf)Cl₂ catalysts enhance selectivity at the 5-chloro position . Competing pathways, such as dechlorination, are mitigated using mild bases (K₂CO₃ vs. NaOH) .

Q. What methodologies are recommended for resolving contradictions in biological activity data for pyrazine derivatives?

Discrepancies between in vitro and in vivo results (e.g., anticonvulsant activity in MES models vs. poor bioavailability) require:

- ADME-Tox Profiling : Microsomal stability assays and PAMPA permeability tests to assess metabolic liabilities.

- Dose-Response Studies : To differentiate true activity from assay artifacts. For example, conflicting EC₅₀ values in seizure models may arise from differences in blood-brain barrier penetration .

Q. How can hydrogen-bonding networks and crystal packing of this compound be analyzed to predict solubility?

Single-crystal X-ray diffraction (SHELX suite) reveals intermolecular interactions, such as C=O⋯H-C hydrogen bonds, which influence solubility. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) dimers, correlating with low aqueous solubility. Co-crystallization with coformers (e.g., nicotinamide) disrupts these networks to enhance dissolution .

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?

Continuous flow reactors reduce exothermic risks during esterification. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Design of experiments (DoE) optimizes parameters like residence time and temperature. For example, a 10-fold scale-up achieved 85% yield using a Corning AFR system with 20-minute residence time at 100°C .

Methodological Notes

- Crystallographic Refinement : SHELXL-2018 is preferred for refining structures with high-resolution data (<1.0 Å), using the Hirshfeld surface to validate hydrogen-bonding interactions .

- Biological Assay Design : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models require strict adherence to seizure threshold protocols to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.